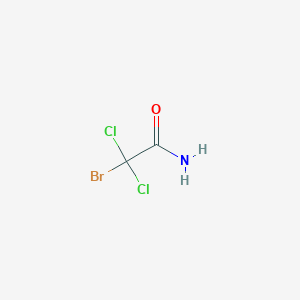
3-Acetyl-4-methylbenzoic acid
Overview
Description
3-Acetyl-4-methylbenzoic acid is an organic compound with the chemical formula C10H10O3 . It possesses a carboxylic acid, an acetyl, and a methyl substituent on a benzene ring.
Synthesis Analysis
The synthesis of compounds similar to 3-Acetyl-4-methylbenzoic acid has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Acetyl-4-methylbenzoic acid were not found, it’s worth noting that compounds with similar structures have been involved in various chemical reactions. For example, the nitration of methyl 3-methylbenzoate has been reported .
Scientific Research Applications
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, which share a functional group with 3-Acetyl-4-methylbenzoic acid, are widely used as preservatives in various products. Research on parabens, such as methylparaben and propylparaben, has highlighted their presence in aquatic environments, their biodegradability, and their potential to form chlorinated by-products. This area of research could be relevant to understanding the environmental impact and behavior of structurally related compounds like 3-Acetyl-4-methylbenzoic acid (Haman et al., 2015).
Pharmacological Activities of Gallic Acid
Gallic acid, a naturally occurring compound, has been extensively studied for its anti-inflammatory properties. Though not directly related to 3-Acetyl-4-methylbenzoic acid, the study of gallic acid's pharmacological activities, including its effects on inflammation through MAPK and NF-κB signaling pathways, could provide a framework for investigating the biological activities of similar compounds (Bai et al., 2020).
Analytical Methods in Determining Antioxidant Activity
Understanding the antioxidant activity of compounds is crucial in various scientific fields. A review on different analytical methods for determining antioxidant activity outlines the significance of such studies in evaluating the potential health benefits and chemical properties of compounds, including those structurally related to 3-Acetyl-4-methylbenzoic acid (Munteanu & Apetrei, 2021).
Bacterial Catabolism of Indole-3-acetic Acid
Research on the bacterial degradation of indole-3-acetic acid, a plant hormone, can provide insights into microbial interactions with organic acids, potentially including those with structures resembling 3-Acetyl-4-methylbenzoic acid. This line of research may reveal biotechnological applications or environmental implications of the compound's breakdown or transformation (Laird, Flores, & Leveau, 2020).
properties
IUPAC Name |
3-acetyl-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKREYXAYVPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)




![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)





![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)